Binding Affinity for Pre-miR-21: microRNA-21-IN-3 vs. Closest Analog Compound 52
microRNA-21-IN-3 (compound 45) demonstrates a binding affinity (Kd) of approximately 600 nM for the pre-miR-21 hairpin precursor. Its closest structural analog, compound 52, exhibits a 3-fold higher binding affinity with a Kd of approximately 200 nM [1]. This difference is attributed to minor structural changes in the heterocyclic core and underscores the steep structure-activity relationship (SAR) of this chemical series [2].
| Evidence Dimension | Binding affinity to pre-miR-21 RNA |
|---|---|
| Target Compound Data | Kd ≈ 600 nM |
| Comparator Or Baseline | Compound 52: Kd ≈ 200 nM |
| Quantified Difference | 3-fold weaker binding for microRNA-21-IN-3 |
| Conditions | Ligand-detected NMR relaxation assay |
Why This Matters
This quantifies the specific binding strength of microRNA-21-IN-3 relative to a very close analog, which is essential for experiments requiring a defined level of target engagement and for interpreting SAR in medicinal chemistry campaigns.
- [1] Shortridge, M. D., et al. (2022). Drug-like small molecules that inhibit expression of the oncogenic microRNA-21. bioRxiv. https://doi.org/10.1101/2022.04.30.490150 View Source
- [2] Shortridge, M. D., et al. (2023). Drug-Like Small Molecules That Inhibit Expression of the Oncogenic MicroRNA-21. ACS Chemical Biology, 18(2), 237–250. https://doi.org/10.1021/acschembio.2c00502 View Source
